molecular formula C11H23NO3 B1485757 1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol CAS No. 2167058-21-9

1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol

Cat. No.: B1485757
CAS No.: 2167058-21-9
M. Wt: 217.31 g/mol
InChI Key: NABCCVUTMMXDGH-UHFFFAOYSA-N
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Description

1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol is a chemical compound with the molecular formula C12H23NO3 It is characterized by a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a dimethoxybutyl chain

Preparation Methods

The synthesis of 1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with 4,4-dimethoxybutylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents such as dichloromethane or ethanol. Major products formed from these reactions include ketones, amines, and substituted derivatives.

Scientific Research Applications

1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol can be compared to similar compounds such as:

    1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclopentan-1-ol: Similar structure but with a cyclopentane ring, leading to different steric and electronic properties.

    1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclohexan-1-ol: Contains a cyclohexane ring, which may result in altered binding affinities and reactivity.

    1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclopropan-1-ol: Features a cyclopropane ring, providing unique strain and reactivity characteristics.

The uniqueness of this compound lies in its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-[(4,4-dimethoxybutylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-14-10(15-2)5-3-8-12-9-11(13)6-4-7-11/h10,12-13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABCCVUTMMXDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCNCC1(CCC1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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